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molecular formula C8H7NO4 B129869 2-Methyl-4-nitrobenzoic acid CAS No. 1975-51-5

2-Methyl-4-nitrobenzoic acid

Cat. No. B129869
M. Wt: 181.15 g/mol
InChI Key: XXXOBNJIIZQSPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08629168B2

Procedure details

To a solution of 5.08 g (27.2 mmol) 2-methyl-4-nitrobenzoic acid in 50 ml dry THF, 41 ml (41 mmol) borane-THF complex (1M solution in THF) is added drop-wise at 0° C. After completion of the borane addition, the reaction mixture is stirred at room temperature for 20 h. After that a K2CO3 solution (1.33 g in 49 ml water) is slowly added under stirring. Then the reaction mixture is poured on water and extracted 3× with EtOAc. The combined organic layers are washed with water and saturated NaCl solution, dried over MgSO4, filtered and the filtrate is concentrated in vacuo. The residue is taken up in diethylether, vigorously stirred, and the title compound is obtained after filtration as a yellow crystalline solid.
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
49 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].B.C1COCC1.B.C([O-])([O-])=O.[K+].[K+]>C1COCC1>[CH3:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[CH2:4][OH:5] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
5.08 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
41 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Step Three
Name
Quantity
49 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
under stirring
ADDITION
Type
ADDITION
Details
Then the reaction mixture is poured on water
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with EtOAc
WASH
Type
WASH
Details
The combined organic layers are washed with water and saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
STIRRING
Type
STIRRING
Details
vigorously stirred

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC1=C(C=CC(=C1)[N+](=O)[O-])CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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